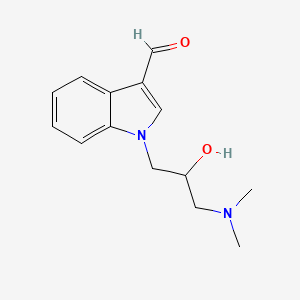

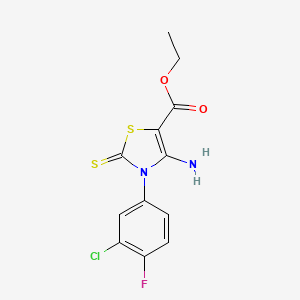

1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde

概要

説明

“3-(dimethylamino)-2-hydroxypropylamine” is a chemical compound with the molecular formula C6H16N2O and a molecular weight of 132.21 . It’s a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “3-(dimethylamino)-2-hydroxypropylamine” can be found in various chemical databases .Physical And Chemical Properties Analysis

“3-(dimethylamino)-2-hydroxypropylamine” is a liquid at room temperature . It has a boiling point of 206.8±25.0 °C and a density of 0.934±0.06 g/cm3 .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde:

Pharmaceutical Development

1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel therapeutics for conditions such as cancer, neurological disorders, and infectious diseases .

Biochemical Research

This compound is valuable in biochemical research due to its ability to act as a probe or marker. It can be used to study enzyme interactions, protein binding, and cellular pathways. Its fluorescent properties make it particularly useful in imaging and tracking biochemical processes within cells .

Synthetic Chemistry

In synthetic chemistry, 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde serves as a versatile intermediate. It can be used in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs. Its reactivity and stability make it a useful building block for creating a wide range of chemical entities .

Material Science

The compound has applications in material science, particularly in the development of organic electronic materials. Its electronic properties can be harnessed to create conductive polymers, organic light-emitting diodes (OLEDs), and other advanced materials. Researchers are investigating its potential to improve the performance and efficiency of these materials .

Analytical Chemistry

In analytical chemistry, 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde is used as a reagent for detecting and quantifying various analytes. Its ability to form stable complexes with metals and other substances makes it useful in spectroscopic and chromatographic methods. It is employed in the analysis of environmental samples, pharmaceuticals, and biological fluids .

Environmental Science

The compound is also being studied for its applications in environmental science. It can be used in the detection and remediation of pollutants. Its chemical properties allow it to bind with and neutralize harmful substances, making it a potential tool for environmental cleanup and monitoring .

Neuroscience Research

In neuroscience, 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde is used to study neurotransmitter systems and brain function. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a valuable tool for investigating the mechanisms of neurological diseases and developing new treatments .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry, particularly in the development of new pesticides and herbicides. Its unique chemical structure allows it to target specific biological pathways in pests and weeds, offering a more effective and environmentally friendly alternative to traditional agrochemicals .

These diverse applications highlight the versatility and importance of 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde in scientific research. Each field benefits from its unique properties, making it a valuable compound for ongoing and future studies.

作用機序

Target of Action

It is known that enzymes are considered the most attractive targets for drug development . The compound might interact with specific enzymes, altering their function and leading to therapeutic effects.

Mode of Action

It’s worth noting that the interaction of a compound with its targets often involves binding to specific sites on the target molecule, leading to changes in the target’s function .

Biochemical Pathways

It’s known that compounds with potential anticancer activity can significantly impact the therapeutic effects of enzymes against many diseases .

Pharmacokinetics

A related compound was used for the determination of two novel potential anticancer agents of aminoalkanol derivatives , suggesting that similar methods might be applicable to this compound.

Result of Action

It’s known that the inhibition of certain enzymes can have therapeutic effects, particularly in the context of cancer treatment .

Action Environment

Factors such as ph, temperature, and ionic strength are known to affect the activity of many compounds .

Safety and Hazards

特性

IUPAC Name |

1-[3-(dimethylamino)-2-hydroxypropyl]indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-15(2)8-12(18)9-16-7-11(10-17)13-5-3-4-6-14(13)16/h3-7,10,12,18H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIBIKPQJCRKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN1C=C(C2=CC=CC=C21)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid](/img/structure/B3123793.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid](/img/structure/B3123798.png)

![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3123852.png)

![2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid](/img/structure/B3123859.png)

![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)